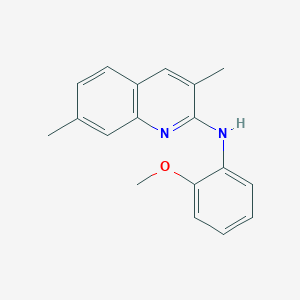![molecular formula C11H11F3O3 B5804150 methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)
methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate
Descripción general
Descripción
Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate is an organic compound with the molecular formula C11H11F3O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atoms of the benzene ring are substituted with a trifluoroethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the trifluoroethoxy group. The reaction conditions often include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to form methyl 4-hydroxybenzoate.
Introduction of Trifluoroethoxy Group: The methyl 4-hydroxybenzoate is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-[(2,2,2-trifluoroethoxy)methyl]benzoic acid or corresponding ketones.
Reduction: Formation of 4-[(2,2,2-trifluoroethoxy)methyl]benzyl alcohol or aldehydes.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(2,2,2-trifluoroethoxy)benzoate: Similar structure but lacks the methyl group on the benzoate ring.
Methyl 4-(2,2,2-trifluoroethoxy)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Uniqueness
Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate is unique due to the presence of both the trifluoroethoxy group and the methyl group on the benzoate ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
methyl 4-(2,2,2-trifluoroethoxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-16-10(15)9-4-2-8(3-5-9)6-17-7-11(12,13)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDTIVIEHHIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5804074.png)


![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)

![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
![3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid](/img/structure/B5804121.png)

![2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5804132.png)
![1-[4-(Dimethylamino)phenyl]-3-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)


